molecular formula C9H7Br2NO4 B14541248 Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate CAS No. 61830-10-2

Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate

Cat. No.: B14541248
CAS No.: 61830-10-2
M. Wt: 352.96 g/mol
InChI Key: BHCZVAHCAYQZCV-UHFFFAOYSA-N
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Description

Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H7Br2NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl pyridine-2,6-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination step is carefully monitored to prevent over-bromination and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are employed.

    Coupling Reactions: Catalysts such as palladium(0) complexes and bases like potassium phosphate (K3PO4) are used in solvents like toluene or ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3,5-dibromopyridine-2,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms can participate in halogen bonding, which can enhance the binding affinity to the target. The pyridine ring can interact with aromatic residues in the target protein, contributing to the overall binding interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate is unique due to the presence of both bromine atoms and ester groups, which provide versatility in chemical reactions. The bromine atoms allow for selective substitution and coupling reactions, while the ester groups can be hydrolyzed or modified to introduce additional functional groups. This combination of features makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

61830-10-2

Molecular Formula

C9H7Br2NO4

Molecular Weight

352.96 g/mol

IUPAC Name

dimethyl 3,5-dibromopyridine-2,6-dicarboxylate

InChI

InChI=1S/C9H7Br2NO4/c1-15-8(13)6-4(10)3-5(11)7(12-6)9(14)16-2/h3H,1-2H3

InChI Key

BHCZVAHCAYQZCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)C(=O)OC)Br)Br

Origin of Product

United States

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